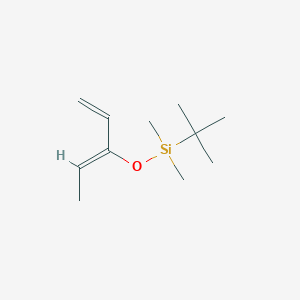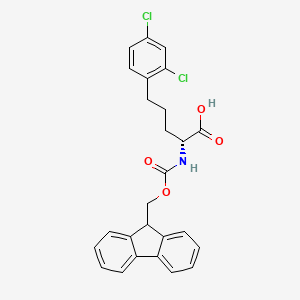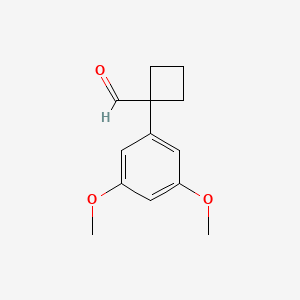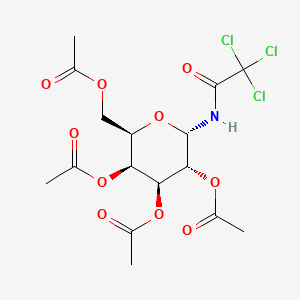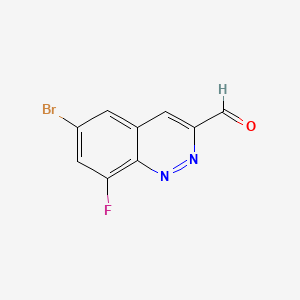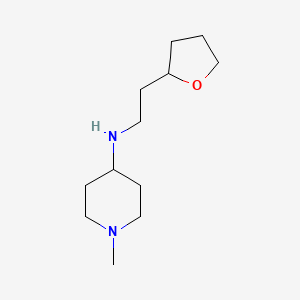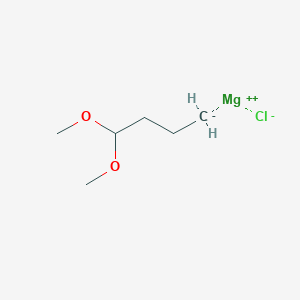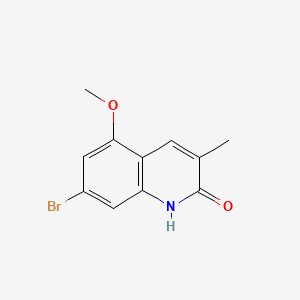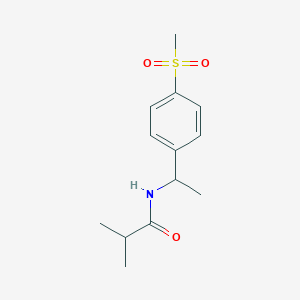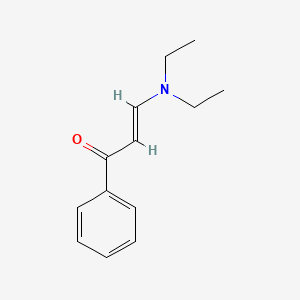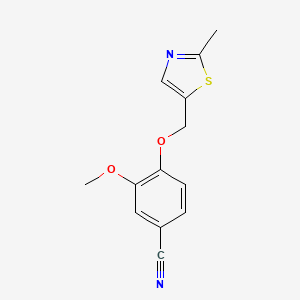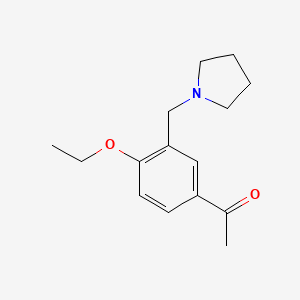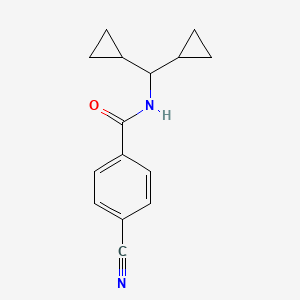
4-cyano-N-(dicyclopropylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(dicyclopropylmethyl)benzamide is an organic compound with the molecular formula C15H16N2O. It is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, which is further substituted with a dicyclopropylmethyl group. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(dicyclopropylmethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target N-substituted cyanoacetamide compounds.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(dicyclopropylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetamide structure can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted aryl or heteryl amines. Reaction conditions often involve room temperature stirring or heating at elevated temperatures (e.g., 70°C) for several hours .
Major Products Formed
The major products formed from these reactions are N-substituted cyanoacetamide derivatives, which can further undergo cyclization to form various heterocyclic compounds .
Scientific Research Applications
4-cyano-N-(dicyclopropylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-(dicyclopropylmethyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and benzamide structure allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-cyclopropylbenzamide: Similar structure but lacks the dicyclopropylmethyl group.
4-cyano-N-methylbenzamide: Contains a methyl group instead of the dicyclopropylmethyl group.
N-(2-cyano-4-methylphenyl)benzamide: Substituted with a cyano and methyl group on the phenyl ring.
Uniqueness
4-cyano-N-(dicyclopropylmethyl)benzamide is unique due to the presence of the dicyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced interaction with biological targets .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-cyano-N-(dicyclopropylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c16-9-10-1-3-13(4-2-10)15(18)17-14(11-5-6-11)12-7-8-12/h1-4,11-12,14H,5-8H2,(H,17,18) |
InChI Key |
GNWAHSBOXJNZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


